molecular formula C7H10N2O B6329556 (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol CAS No. 1213469-12-5

(S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol

Cat. No.: B6329556
CAS No.: 1213469-12-5
M. Wt: 138.17 g/mol
InChI Key: UJQNMMGJHWLZID-SSDOTTSWSA-N
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Description

(S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol is a chiral compound with significant importance in various scientific fields. It consists of an amino group, a hydroxyl group, and a pyridine ring, making it a versatile molecule for numerous applications. The compound’s chirality adds an extra layer of complexity and utility, particularly in pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-4-carboxaldehyde and a suitable chiral amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the intermediate imine to the desired amine.

    Purification: The product is then purified using techniques like recrystallization or chromatography to obtain the pure (S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Pyridine-4-carboxaldehyde derivatives.

    Reduction Products: Pyridine-4-ethylamine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    ®-2-Amino-2-(pyridin-4-yl)ethan-1-ol: The enantiomer of the compound with different biological activities.

    Pyridine-4-carboxaldehyde: A precursor in the synthesis of (S)-2-Amino-2-(pyridin-4-yl)ethan-1-ol.

    Pyridine-4-ethylamine: A reduced form of the compound with distinct chemical properties.

Uniqueness: this compound stands out due to its chiral nature, which imparts unique biological activities and makes it a valuable tool in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(2S)-2-amino-2-pyridin-4-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7(5-10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQNMMGJHWLZID-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1[C@@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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